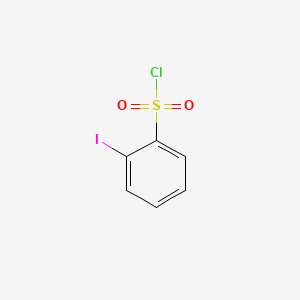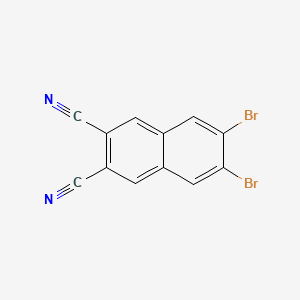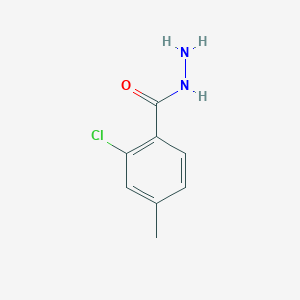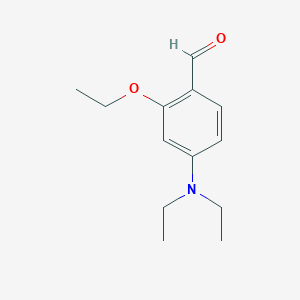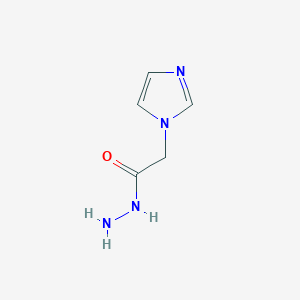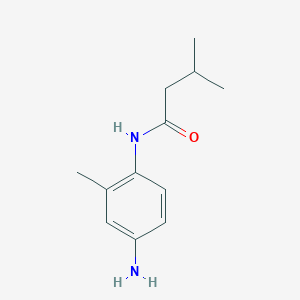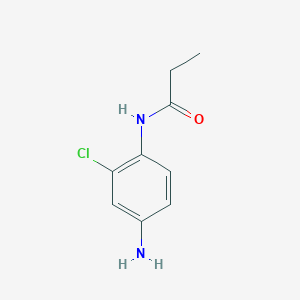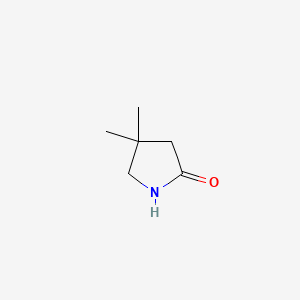
4,4-二甲基-2-吡咯烷酮
描述
4,4-Dimethyl-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
Pyrrolidine, the core structure of 4,4-Dimethyl-2-pyrrolidinone, is a versatile scaffold for novel biologically active compounds . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-2-pyrrolidinone is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
4,4-Dimethyl-2-pyrrolidinone is used as a pharmaceutical intermediate . It is involved in the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .Physical And Chemical Properties Analysis
4,4-Dimethyl-2-pyrrolidinone has a molecular weight of 113.16 g/mol . It is sparingly soluble in water (0.26 g/L at 25°C) . The compound appears as pale cream to pale yellow in color .科学研究应用
Drug Discovery
The pyrrolidine ring, which is a part of 4,4-Dimethyl-2-pyrrolidinone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biological Activity Enhancement
4,4-Dimethyl-2-pyrrolidinone is used as an allosteric enhancer (AE) of agonist activity at the A1 adenosine receptor . This means it can increase the biological activity of other compounds, making it a valuable tool in pharmaceutical research .
Antimicrobial Activity
Pyrrolidin-2-one derivatives, which include 4,4-Dimethyl-2-pyrrolidinone, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Pyrrolidin-2-one derivatives have also shown anticancer activity . This suggests that 4,4-Dimethyl-2-pyrrolidinone could be used in the development of novel anticancer therapies .
Anti-inflammatory Activity
Research has shown that pyrrolidin-2-one derivatives can exhibit anti-inflammatory activity . This indicates that 4,4-Dimethyl-2-pyrrolidinone could potentially be used in the treatment of inflammatory diseases .
Antidepressant Activity
Pyrrolidin-2-one derivatives have been found to have antidepressant activity . This suggests that 4,4-Dimethyl-2-pyrrolidinone could be used in the development of new antidepressant drugs .
安全和危害
4,4-Dimethyl-2-pyrrolidinone is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored in a cool, dry place and proper ventilation should be ensured .
未来方向
属性
IUPAC Name |
4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348461 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-pyrrolidinone | |
CAS RN |
66899-02-3 | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP) in biological systems?
A1: AHDP is a key intermediate in the biosynthesis of mycofactocin (MFT), a putative redox cofactor. Research suggests that MFT plays a crucial role in ethanol assimilation in Mycobacterium smegmatis mc2155 [, ]. The enzyme MftE catalyzes the hydrolysis of a specific intermediate, leading to the formation of AHDP and a truncated peptide []. This highlights the importance of AHDP as a precursor to this potentially vital cofactor.
Q2: How is pre-mycofactocin (PMFT) formed, and what is its biological significance?
A2: PMFT is generated from AHDP through an oxidative deamination reaction catalyzed by the enzyme MftD []. This reaction introduces an α-keto group to the AHDP molecule. PMFT has been shown to act as a redox mediator, facilitating the oxidation of NADH bound to Mycobacterium smegmatis carveol dehydrogenase (MsCDH) []. This finding provides strong evidence that PMFT, and by extension MFT, functions as a biologically active redox cofactor.
Q3: Can 4,4-dimethyl-2-pyrrolidinone derivatives be used in organic synthesis?
A3: Yes, certain derivatives, such as N-substituted 3-hydroxy-4,4-dimethyl-2-pyrrolidinone acrylate derivatives, have shown potential as dienophiles in Diels-Alder reactions []. Studies have explored their reactivity with dienes like isoprene and cyclopentadiene, highlighting the influence of the acrylate structure on reaction success and selectivity []. This suggests potential applications in synthesizing complex molecules.
Q4: What insights have been gained from studying the ring expansion of beta-lactams to gamma-lactams involving 4,4-dimethyl-2-pyrrolidinone structures?
A4: Research has demonstrated the diastereoselective synthesis of functionalized gamma-lactams starting from 4-(1-bromoalkyl)-2-azetidinones [, ]. The reaction proceeds through the formation of N-acyliminium intermediates, which can be trapped by various nucleophiles, leading to the creation of diversely substituted 4,4-dimethyl-2-pyrrolidinones [, ]. This approach provides a valuable synthetic route for accessing a range of potentially bioactive gamma-lactam derivatives.
Q5: What analytical techniques are crucial for characterizing 4,4-dimethyl-2-pyrrolidinone derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and COSY techniques, alongside mass spectrometry, plays a vital role in structural elucidation [, ]. These techniques provide crucial information about the connectivity and arrangement of atoms within these molecules, confirming their identity and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)



